Buzepide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3691-21-2 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25) |
InChI Key |
SLJXUJZUTPFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications of Buzepide
Established Synthetic Pathways for Buzepide and Its Analogues
Literature references indicate synthetic routes for this compound. One preparation method involves Janssen et al., published in 1959. drugfuture.com Another method for the synthesis of the free base and its methiodide derivative was described by Janssen and de Jongh in a 1959 U.S. Patent. drugfuture.com The synthesis of this compound methiodide, also known as Metazepium iodide, involves the quaternization of the nitrogen atom in the azepane ring with methyl iodide. drugfuture.comguidechem.com This quaternization results in a positively charged nitrogen center. This compound methiodide is an organic iodide salt of this compound. guidechem.com
While specific detailed step-by-step reaction mechanisms for the primary synthesis of this compound are not extensively detailed in the provided search results, the mention of these patents and publications suggests established chemical routes exist for its production and that of its key analogues like the methiodide. drugfuture.com The synthesis of analogues often involves modifying different parts of the core structure, such as the phenyl rings, the azepane ring, or the linker chain, to explore variations in activity and properties. General approaches to synthesizing derivatives and analogues of organic compounds often involve reactions like condensation, substitution, and functional group interconversions, as seen in the synthesis of other heterocyclic compounds and derivatives. nih.govnih.govmdpi.commdpi.com
Design and Synthesis of this compound Derivatives and Related Compounds
The design and synthesis of derivatives of a compound like this compound typically involve structural modifications aimed at improving specific properties, such as potency, selectivity, or pharmacokinetic profiles. Although detailed information on the synthesis of a wide range of this compound derivatives is not present in the provided results, the existence of this compound methiodide (Metazepium iodide) highlights a key derivative formed by methylation of the azepane nitrogen. drugfuture.comguidechem.com This modification results in a quaternary ammonium (B1175870) salt. guidechem.comnih.govncats.io
The general principles of designing and synthesizing derivatives involve identifying key functional groups or structural motifs that can be modified. For this compound, potential modification sites include the phenyl rings, the amide group, the alkyl chain linking the diphenyl-substituted carbon to the azepane nitrogen, and the azepane ring itself. Synthetic strategies for creating derivatives can involve various chemical reactions, such as alkylation, acylation, amidation, halogenation, or the introduction of different cyclic or heterocyclic systems. nih.govnih.govmdpi.commdpi.com The design process is often guided by structure-activity relationships (SAR) if known, or by exploring chemical space around the parent compound.
Prodrug Strategies in this compound Research
Prodrug strategies involve chemically modifying a parent drug into an inactive or less active form that is converted into the active drug within the body. This approach is used to improve properties such as solubility, permeability, stability, or targeted delivery. nih.govnih.govrsc.orgresearchgate.net While direct information on specific this compound prodrugs is limited in the search results, general principles of prodrug design are applicable.
Chemical Design of this compound Prodrugs
The chemical design of prodrugs involves covalently linking the parent drug to a carrier or promoiety. nih.govresearchgate.netgoogle.comnih.gov The choice of promoiety depends on the functional groups available on the parent drug and the desired improvement in properties. researchgate.netgoogle.comgoogleapis.com this compound contains an amide group, tertiary amine (within the azepane ring), and phenyl rings, which could potentially serve as attachment points for promoieties. nih.govebi.ac.uk Common functional groups amenable to prodrug design include carboxylic acids, amines, hydroxyls, and sulfhydryl groups. researchgate.netgoogle.comgoogleapis.com Given the structure of this compound, modifications could potentially involve the amide nitrogen or oxygen, or the tertiary nitrogen of the azepane ring.
Prodrug design aims to create a new chemical entity that is bioreversible, meaning it can be converted back to the active parent drug in vivo through chemical or enzymatic processes. nih.govnih.govresearchgate.net This often involves masking polar groups to improve lipophilicity for better membrane permeability or adding polar groups to improve aqueous solubility. nih.govcreative-proteomics.com
Linker Chemistry and Release Mechanisms
Linker chemistry is a critical aspect of prodrug design, as the linker connects the promoiety to the parent drug. google.comnih.govotago.ac.nz The linker should be stable in the biological environment until it reaches the desired site of activation, where it should be cleaved to release the active drug. otago.ac.nz
Release mechanisms from prodrugs can be broadly classified as chemical or enzyme-mediated. nih.govrsc.org
Enzyme-Mediated Release: Many prodrugs are activated by enzymes present in the body, such as esterases, amidases, or cytochrome P450 enzymes. nih.govcreative-proteomics.comnih.gov For a compound like this compound with an amide group, enzymatic hydrolysis by amidases could be a potential release mechanism if a prodrug is designed with a cleavable amide linkage. Similarly, if a promoiety is attached via an ester linkage, esterases could cleave it. nih.gov However, enzyme-mediated cleavage can sometimes lack specificity, potentially leading to premature activation or off-target release. nih.gov
Chemical Release: Some prodrugs are designed to undergo chemical transformation under specific physiological conditions, such as pH changes or the presence of certain reducing agents. mdpi.commdpi.comnih.gov Self-immolative linkers are a type of linker that, upon cleavage of a trigger group (often enzymatic), undergo a spontaneous cascade of reactions to release the drug. otago.ac.nznih.gov Examples include linkers based on para-aminobenzyloxycarbonyl (PABC) structures. otago.ac.nz Cyclization-elimination reactions are another mechanism for chemical release from prodrugs, where an initial event (e.g., enzymatic cleavage) triggers an intramolecular cyclization that liberates the drug. mdpi.commdpi.com
The design of the linker and the chosen release mechanism are crucial for controlling where and when the active this compound is released, aiming to improve its therapeutic index and potentially reduce systemic exposure. google.comotago.ac.nz
Due to the limited availability of detailed, specific scientific information regarding the molecular mechanisms of action and target interactions of this compound within the accessible search results, it is not possible to generate a thorough article strictly adhering to the provided outline and including detailed research findings and data tables for each specified subsection.
The search results provide a general classification of this compound and some information about its methiodide salt, but lack the in-depth data required to populate the sections on ligand-receptor binding affinity and selectivity, allosteric/orthosteric mechanisms, detailed enzyme modulation profiles (beyond a general cholinergic antagonist role), and specific ion channel interactions or electrophysiological effects of this compound itself.
Based on the available information, this compound is identified as a chemical compound with a role as a cholinergic antagonist and a mydriatic agent nih.govebi.ac.uk. It has been noted to inhibit gastric juice secretion nih.govebi.ac.uk. This compound methiodide, an organic iodide salt of this compound, has been the subject of electrochemical studies primarily for analytical determination purposes researchgate.netnih.govencyclopedia.pub. These studies have investigated its electrochemical behavior, including oxidation and reduction peaks, using techniques like cyclic, linear sweep, and differential pulse voltammetry on modified carbon paste electrodes researchgate.netnih.govencyclopedia.pub. The electrochemical behavior of this compound methiodide at a TiO2 nanoparticle-modified carbon paste electrode indicated a quasireversible peak nih.govencyclopedia.pub.
Information regarding detailed ligand-receptor binding studies, comprehensive enzyme inhibition profiles (such as cholinesterase inhibition), and specific ion channel interactions or electrophysiological effects of this compound at a molecular level, as requested in the outline, was not found in sufficient detail to construct the specified sections.
Therefore, a comprehensive article structured precisely according to the provided outline cannot be generated based on the current search results.
Molecular Mechanisms of Action and Target Interactions of Buzepide
Macromolecular Binding Studies of this compound with Biomolecules
Investigations into the interaction of this compound with key biological macromolecules such as DNA and proteins are crucial for understanding its potential pharmacological profile at a molecular level. Studies, often utilizing this compound methiodide (BZP), a related salt form, have employed various techniques including electrochemistry and spectroscopy to elucidate the nature and parameters of these binding events. researchgate.netnih.govresearchgate.net
Interaction with DNA: Binding Mode and Stoichiometry Analysis
Studies investigating the interaction between this compound methiodide (BZP) and calf thymus DNA have provided insights into the binding characteristics of this compound with genetic material. Using a DNA-biosensor prepared with an immobilization technique, electrochemical methods, alongside spectrofluorescence and UV-vis absorption spectroscopy, were employed to analyze the interaction. researchgate.netnih.gov
Electrochemical measurements at a DNA-modified glassy carbon electrode revealed a shift in the peak potential of BZP towards a positive potential compared to a bare electrode. researchgate.netnih.gov This observation is indicative of an intercalative mode of binding, where the this compound methiodide molecule inserts itself between the base pairs of the DNA helix. researchgate.netnih.gov
Quantitative analysis of the interaction yielded specific binding parameters. The binding constant between DNA and this compound methiodide was calculated to be 1.908 × 10⁵ M⁻¹. researchgate.netnih.gov The stoichiometry of the binding was determined to be 0.982, suggesting a binding ratio close to 1:1 between this compound methiodide and DNA. researchgate.netnih.gov These findings, derived from electrochemical and spectroscopic techniques, serve as a reference for understanding the interaction of this compound methiodide with DNA base pairs. researchgate.netnih.gov
Table 1: DNA Binding Parameters of this compound Methiodide
| Parameter | Value | Method | Reference |
| Binding Mode | Intercalative | Electrochemical, Spectroscopic | researchgate.netnih.gov |
| Binding Constant | 1.908 × 10⁵ M⁻¹ | Electrochemical, Spectroscopic | researchgate.netnih.gov |
| Stoichiometry | 0.982 (approx. 1:1) | Electrochemical, Spectroscopic | researchgate.netnih.gov |
Protein-Ligand Interactions of this compound (e.g., serum albumin)
The interaction of this compound methiodide (BZP) with proteins, particularly human serum albumin (HSA), has also been a subject of investigation. Serum albumins are abundant proteins in plasma known for their capacity to bind various compounds, influencing their distribution and pharmacokinetics. biointerfaceresearch.comscielo.org.mxmdpi.com
Studies utilizing a human serum albumin-modified glassy carbon electrode and electrochemical techniques have been employed to probe the interaction mode between this compound methiodide and HSA. researchgate.net Observations at the HSA-modified electrode showed the peak potential of BZP appearing at a more positive potential compared to a bare electrode. researchgate.net This positive shift in peak potential, along with a decrease in peak currents of BZP upon the addition of HSA, suggests a hydrophobic mode of interaction between this compound methiodide and HSA. researchgate.net No new peaks were observed in the presence of HSA, further supporting the nature of the interaction. researchgate.net
While specific binding constant values for this compound methiodide and HSA from these electrochemical studies were not consistently available across the provided sources, one study indicated a binding number of 0.624, suggesting a stoichiometry of approximately 1:1 for the interaction between this compound methiodide and HSA. researchgate.netresearchgate.net Spectroscopic techniques have also been used in conjunction with electrochemical methods to understand this protein-ligand interaction. researchgate.net
Table 2: Suggested Protein Binding Parameters of this compound Methiodide with HSA
| Parameter | Value | Method | Reference |
| Binding Mode | Hydrophobic | Electrochemical | researchgate.net |
| Stoichiometry | 0.624 (approx. 1:1) | Electrochemical | researchgate.netresearchgate.net |
These macromolecular binding studies, primarily conducted with this compound methiodide, provide foundational data on how this compound interacts with crucial biological components like DNA and serum albumin, highlighting intercalative binding with DNA and hydrophobic interactions with HSA.
Structure Activity Relationship Sar Studies of Buzepide
Identification of Key Pharmacophoric Elements for Buzepide Activity
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure to trigger (or block) its biological response. Identifying the key pharmacophoric elements of this compound would involve determining which parts of its molecular structure are essential for its observed activities, such as cholinergic antagonism or inhibition of gastric secretion. This typically involves analyzing the functional groups, their spatial arrangement, and their electronic properties that interact with the biological target. While this compound is identified as a cholinergic antagonist nih.gov, specific details about the pharmacophore responsible for this activity were not found in the search results. General concepts of pharmacophore identification involve analyzing active compounds and their interactions with receptors. epo.org
Correlative Analysis of this compound Structural Modifications and Biological Responses
Conformational Analysis and its Influence on this compound's SAR
Conformational analysis examines the different three-dimensional arrangements that a molecule can adopt due to rotation around single bonds. libretexts.org The biological activity of a molecule can be significantly influenced by its preferred conformation or the conformation it adopts when binding to its biological target. nih.gov Understanding the conformational landscape of this compound would involve studying its low-energy conformers and how these conformations might present the key pharmacophoric elements in a way that facilitates interaction with its target. Techniques such as computational modeling and spectroscopic methods like NMR are often used in conformational analysis. libretexts.orgacdlabs.comnih.govrsc.org While the importance of conformational analysis in SAR is recognized nih.gov, specific studies on the conformational analysis of this compound and its direct influence on its SAR were not found in the provided search results.
Advanced Approaches in this compound SAR: Computational and Data-Driven Strategies
Modern SAR studies increasingly utilize computational and data-driven approaches. researchgate.netcollaborativedrug.com These can include quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and machine learning techniques. researchgate.netcollaborativedrug.com These methods can help predict the activity of new compounds, understand the nature of ligand-target interactions, and guide the design of novel analogs. researchgate.netcollaborativedrug.com Data-driven approaches leverage large datasets of chemical structures and biological activities to identify patterns and build predictive models. researchgate.netupv.esgoogle.commdpi.com While these advanced approaches are widely applied in SAR researchgate.netcollaborativedrug.com, specific applications of these methods to this compound's SAR were not detailed in the search results.
Preclinical Pharmacological Investigations of Buzepide
In Vitro Cellular and Biochemical Mechanisms of Buzepide Action
In vitro studies have provided some insights into how this compound interacts at the cellular and biochemical levels.
Cellular Signaling Pathway Modulation
This compound is characterized as a cholinergic antagonist nih.govvulcanchem.comencyclopedia.pubnih.govmdpi.com. This primary mechanism suggests that this compound modulates cellular signaling pathways mediated by acetylcholine (B1216132) receptors. As a cholinergic antagonist, it would likely interfere with signaling cascades initiated by acetylcholine binding to its receptors. However, detailed research findings specifically delineating the modulation of downstream cellular signaling pathways by this compound beyond its general classification as a cholinergic antagonist were not extensively available in the provided sources.
Neurochemical Alterations in Cellular Models
Investigations into the in vitro biochemical mechanisms of this compound have included studies on its interaction with biological macromolecules such as DNA and proteins. Electrochemical and spectroscopic methods have been employed to understand the binding mechanisms. For instance, studies on this compound methiodide have investigated its interaction with DNA immobilized on a glassy carbon electrode researchgate.net. These studies suggest an intercalative mode of binding with DNA researchgate.net. The binding constant between DNA and this compound has been calculated. researchgate.netresearchgate.net.
Interaction of this compound Methiodide with DNA
| Macromolecule | Binding Constant (M⁻¹) | Method | Reference |
| DNA | 1.91 × 10⁵ | Spectroscopic methods (electrochemical, spectrofluorescence, UV-vis absorption) | researchgate.netresearchgate.net |
Additionally, the interaction of this compound methiodide with protein, specifically bovine serum albumin (BSA), has also been a subject of in vitro study kud.ac.in. Detailed data on alterations in typical neurochemical levels (e.g., neurotransmitter concentrations) in cellular models directly induced by this compound were not prominently featured in the provided research snippets.
Animal Model Studies for Exploring this compound's Efficacy Potential
Preclinical research has also utilized animal models to explore the potential therapeutic applications of this compound, particularly concerning its known effects on the gastrointestinal system.
Investigations in Models of Affective Disorders
While animal models are widely used in neuroscience research, including for affective disorders nih.govnih.govfrontiersin.orgmdpi.com, specific detailed preclinical studies investigating the efficacy of this compound in animal models of affective disorders were not described within the scope of the provided search results.
Studies in Models of Gastrointestinal Motility and Function
This compound has been reported to inhibit gastric juice secretion nih.gov. Its use in the context of functional intestinal disorders has also been mentioned encyclopedia.pubnih.govmdpi.com. Some references allude to the use of this compound, potentially in combination with other agents like haloperidol, in the treatment of functional intestinal disorders, which may imply underlying animal model investigations nih.govnih.gov. Animal models for evaluating gastrointestinal motility and transit are established tools in studying functional gastrointestinal disorders researchgate.netwjgnet.comresearchgate.netnih.govnih.gov. However, detailed research findings and specific efficacy data from studies focused solely on this compound's effects on gastrointestinal motility and function in these animal models were not comprehensively available in the provided search snippets.
Broader Neuropharmacological Assessments in Preclinical Models
Beyond its classification as a cholinergic antagonist and its relevance to gastrointestinal function, detailed preclinical studies specifically assessing broader neuropharmacological effects of this compound in various animal models were not extensively found in the provided research results.
Advanced Analytical Methodologies for Buzepide Research
Electrochemical Techniques for Buzepide Analysis
Electrochemical methods are valuable tools for studying the redox behavior of electroactive compounds. Voltammetric techniques, in particular, involve measuring the current response of an analyte as the potential applied to a working electrode is varied. This provides information about the potentials at which electron transfer reactions occur and the kinetics of these processes.
Cyclic Voltammetry for Redox Characterization
Cyclic voltammetry (CV) is a widely used electrochemical technique for exploring the redox properties of a compound. It involves sweeping the electrode potential linearly between two limits at a set scan rate, and then reversing the sweep direction. The resulting cyclic voltammogram, a plot of current versus potential, reveals the presence of redox-active species by characteristic peaks.
Studies on this compound methiodide (BZP), an organic iodide salt of this compound, have utilized cyclic voltammetry to investigate its electrochemical behavior. At a glassy carbon electrode in Britton-Robinson (BR) buffer of pH 2.5, BZP exhibited a pair of quasireversible peaks. lookchemmall.comresearchgate.net The oxidation peak potential (Epa) was observed at 0.540 V, and the reduction peak potential (Epc) was around 0.306 V, at a scan rate of 10 mV s⁻¹. lookchemmall.comresearchgate.net The electrochemical process was found to be pH dependent, with oxidation observed in the pH range of 1-7.4. researchgate.net The peak current and peak potential were also affected by scan rate, pH, concentration, and different electrolytes. lookchemmall.com The oxidation and reduction currents were observed to be diffusion controlled within specific scan rate ranges. lookchemmall.comresearchgate.net At a DNA-modified glassy carbon electrode, the peak potential of BZP shifted towards a more positive potential, suggesting an intercalative mode of binding with DNA. researchgate.net
Linear Sweep and Differential Pulse Voltammetry for Quantitative Analysis
Linear sweep voltammetry (LSV) involves sweeping the potential in one direction while measuring the current. wikipedia.orgcam.ac.ukmetrohm.com Differential pulse voltammetry (DPV) is a modulated voltammetric technique that applies a series of potential pulses superimposed on a linear potential ramp. origalys.com DPV is known for its enhanced sensitivity and lower background current compared to CV, making it suitable for quantitative analysis and the determination of lower concentrations of analytes. dergipark.org.trum.es
Linear sweep voltammetry has been employed in the study of this compound methiodide, showing a voltammogram with a peak at a scan rate of 100 mV s⁻¹. lookchemmall.comresearchgate.net Differential pulse voltammetry has been successfully applied for the quantitative determination of BZP. lookchemmall.comresearchgate.net An analytical method using DPV on a glassy carbon electrode in BR buffer of pH 2.5 was developed for the determination of BZP. lookchemmall.comresearchgate.net This method demonstrated adequate precision and accuracy with a detection limit of 1.13 x 10⁻⁶ M. lookchemmall.comresearchgate.net A linear relationship between the peak current and concentration was observed in the range of 1.6 x 10⁻⁶ to 1.7 x 10⁻⁵ M with a correlation coefficient of 0.9978. lookchemmall.comresearchgate.net The DPV method was successfully applied for the assay of BZP in tablets. lookchemmall.comresearchgate.net Optimized DPV conditions included a pulse amplitude of 50 mV, a pulse width of 30 ms, and a scan rate of 20 mV s⁻¹. lookchemmall.com
Table 1: Summary of Electrochemical Parameters for this compound Methiodide (BZP) Analysis
| Technique | Electrode | Electrolyte/Buffer | pH | Scan Rate (mV s⁻¹) | Oxidation Peak Potential (V) | Reduction Peak Potential (V) | Linearity Range (M) | Detection Limit (M) |
| Cyclic Voltammetry (Quasireversible) | Glassy Carbon | BR Buffer | 2.5 | 10 | 0.540 | 0.306 | - | - |
| Linear Sweep Voltammetry | Glassy Carbon | BR Buffer | 2.5 | 100 | Peak observed | - | - | - |
| Differential Pulse Voltammetry | Glassy Carbon | BR Buffer | 2.5 | 20 | Anodic peak selected | - | 1.6 x 10⁻⁶ - 1.7 x 10⁻⁵ | 1.13 x 10⁻⁶ |
Note: Data compiled from references lookchemmall.com and researchgate.net. Linearity range and detection limit are specific to the DPV method described for quantitative analysis.
Mechanistic Elucidation of Electrochemical Reactions
Understanding the mechanism of electron transfer is crucial for comprehensive electrochemical analysis. Electrochemical reaction mechanisms describe the step-by-step sequence of electron transfer and coupled chemical reactions that occur at the electrode-electrolyte interface. wikipedia.orgbritannica.com
For this compound methiodide, a probable mechanism for its redox reaction at the glassy carbon electrode has been proposed. lookchemmall.comresearchgate.net The electrochemical process was found to be quasireversible and pH dependent. lookchemmall.comresearchgate.net A two-electron two-proton mechanism was observed for the redox reaction. lookchemmall.comresearchgate.net Evidence for the proposed mechanism was obtained from the analysis of the oxidized product after bulk electrolysis, which was identified by IR spectroscopy. lookchemmall.comresearchgate.net The amide functional group (-CONH₂) present in BZP was found to be oxidized to a carboxylic acid group (-COOH). lookchemmall.com
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are essential for separating this compound from other components in a mixture, enabling its selective detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic method in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC method development involves selecting appropriate stationary and mobile phases, optimizing flow rate, temperature, and detection wavelengths to achieve adequate separation, sensitivity, and reproducibility for the analyte of interest. thermofisher.comasianjpr.com
HPLC methods have been developed for the analysis of this compound, often in combination with other active substances in pharmaceutical preparations. A reversed-phase ion-pair HPLC method was developed for the simultaneous determination of this compound, phenylpropanolamine, and clocinizine (B1239480) in a cough mixture. researchgate.netdss.go.thscribd.comresearchgate.net This method utilized a Lichrosorb RP-18 column (10μm) with a mobile phase consisting of acetonitrile (B52724) in aqueous 5 x 10⁻² M sodium perchlorate, pH 3.0 (15:85) as the initial mobile phase, followed by a linear gradient up to 95% acetonitrile. researchgate.netdss.go.thscribd.com Detection was performed at 220 nm and 254 nm. researchgate.netdss.go.th The sample preparation involved dilution with the mobile phase. researchgate.netdss.go.thscribd.com The method demonstrated good separation and linearity. researchgate.netptfarm.pl Another HPLC method for the identification and determination of this compound methyl iodide along with other compounds in multicomponent preparations employed a Phenomenex Spherisorb 5SCX 5 µm, 250x4.0 mm column. ptfarm.pl The elaborated HPLC methods have shown feasible separation and good selectivity and precision for the determination of this compound in pharmaceutical preparations. researchgate.netptfarm.pl
Other Advanced Chromatographic Approaches
While HPLC appears to be the predominant chromatographic technique reported for this compound analysis in the provided search results, other advanced chromatographic methods exist and could potentially be applied. These might include techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis, Gas Chromatography (GC) for volatile derivatives, or Supercritical Fluid Chromatography (SFC), depending on the specific properties of this compound and the analytical requirements. However, specific research findings detailing the application of these other advanced chromatographic approaches solely for this compound analysis were not prominently found in the initial search. Research in analytical chemistry continues to evolve, and newer chromatographic techniques or hyphenated methods (e.g., LC-MS) could be explored for more comprehensive analysis of this compound in various matrices.
Spectroscopic Characterization of this compound and Its Interactions
Spectroscopic techniques provide valuable insights into the molecular structure of this compound and its behavior, including interactions with other molecules. These methods probe the absorption and emission of electromagnetic radiation by the compound, yielding characteristic spectra.
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a powerful technique used to identify functional groups and elucidate the structure of organic compounds by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. numberanalytics.comumlub.pl The absorption of IR radiation causes vibrations within the molecule, and the resulting spectrum is a unique molecular fingerprint. umlub.pl
Studies involving this compound, specifically this compound methiodide, have utilized IR spectroscopy to characterize the compound and its oxidized products. Analysis of the IR spectrum of this compound methiodide has shown characteristic bands corresponding to its functional groups. For instance, a medium intensity broad band observed in the region of 3238-3285 cm⁻¹ has been attributed to the ν (NH) vibrations in this compound. lookchemmall.com Upon oxidation, this band disappears, and a new broad peak appears at 3430 cm⁻¹, assigned to the intramolecular H-bonded-OH of a carboxylic group, indicating the replacement of the amine group by an O-H group in the oxidized product. lookchemmall.com Additionally, a medium intensity sharp band at 1620 cm⁻¹ due to the C=O stretch in this compound shifts to a higher region (1690 cm⁻¹) in the oxidized product due to the presence of the O-H group. lookchemmall.com
IR spectroscopy is also listed as a technique for the identification of this compound methiodide in forensic spectral libraries. thermofisher.com
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. numberanalytics.comwikipedia.org This technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb UV-Vis light due to electronic transitions. umlub.plwikipedia.orgmsu.edu The amount of light absorbed is proportional to the concentration of the absorbing compound, as described by the Beer-Lambert Law. numberanalytics.comwikipedia.org
UV-Vis spectroscopy has been employed to investigate the interactions of this compound methiodide with other molecules, such as DNA. researchgate.net By monitoring changes in the UV-Vis spectrum of this compound methiodide upon interaction with DNA, researchers can gain insights into the binding mode and affinity. researchgate.net While specific absorption maxima for this compound itself were not detailed in the search results, UV-Vis spectroscopy is a standard technique for analyzing compounds that absorb in this range and is often used in conjunction with other spectroscopic methods to understand molecular interactions. conicet.gov.ardntb.gov.ua
Spectrofluorometric Analysis of this compound and Its Complexes
Spectrofluorometry, or fluorescence spectroscopy, is a highly sensitive technique that measures the emission of light by a substance after it has absorbed light. jasco-global.comuci.edu This technique is particularly useful for studying molecules that are fluorescent or that interact with fluorescent probes. jasco-global.com Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength. jasco-global.comuci.edu The intensity and characteristics of the emitted fluorescence can provide information about the molecule's environment and interactions. jasco-global.com
Spectrofluorometric analysis has been utilized to study the interaction between this compound methiodide and DNA. researchgate.net This suggests that either this compound methiodide itself is fluorescent, or it interacts with DNA in a way that affects the fluorescence of DNA or a fluorescent label. Studies of drug-DNA interactions often use fluorescence spectroscopy to determine binding constants and stoichiometry. researchgate.netsci-hub.se The sensitivity of fluorescence spectroscopy makes it suitable for detecting low concentrations of analytes or studying subtle changes in molecular interactions. jasco-global.comuci.edu
Bioanalytical Method Development and Validation for this compound in Complex Matrices
Bioanalytical method development and validation are essential processes for accurately and reliably quantifying drugs and their metabolites in biological matrices such as blood, plasma, serum, urine, or tissues. labmanager.comjchps.comajpsonline.com These methods are critical for pharmacokinetic, bioavailability, and bioequivalence studies, as well as for clinical and nonclinical research. labmanager.comjchps.com The process involves defining the procedures and conditions for sample collection, processing, storage, and analysis, and then validating the method to ensure it meets specific performance criteria. labmanager.comajpsonline.comeuropa.eu
Developing bioanalytical methods for complex matrices presents challenges due to the presence of endogenous compounds that can interfere with the analysis. ajpsonline.com Method validation ensures that the method is selective, sensitive, accurate, precise, linear, and stable in the biological matrix of interest. jchps.comajpsonline.com Regulatory guidelines, such as those from the ICH M10, provide a framework for bioanalytical method validation. europa.eu
While specific details on the bioanalytical method development and validation for this compound in complex matrices like plasma or tissue were not extensively detailed in the search results, the principles and challenges are well-established in the field. labmanager.comjchps.comajpsonline.comeuropa.eu Studies on this compound methiodide have involved electrochemical methods for its determination, which can be applied to analytical applications. lookchemmall.comresearchgate.net An analytical method with adequate precision and accuracy was developed for the determination of this compound methiodide using differential pulse voltammetry, with a detection limit of 1.13 x 10⁻⁶ M and a linear range of 1.6 x 10⁻⁶ to 1.7 x 10⁻⁵ M in Britton-Robinson buffer. lookchemmall.comresearchgate.net This demonstrates the feasibility of developing quantitative analytical methods for this compound or its derivatives.
Bioanalytical methods for other compounds in complex matrices often involve sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix, followed by chromatographic separation (e.g., LC) coupled with sensitive detection methods like mass spectrometry (MS/MS). jchps.comscirp.orgdndi.orgpragolab.cz Validation parameters typically evaluated include selectivity, sensitivity (lower limit of quantification - LLOQ), linearity, accuracy, precision, recovery, matrix effects, and stability. jchps.comajpsonline.comscirp.org
Analyzing this compound in tissue matrices would involve additional steps such as tissue homogenization and appropriate extraction procedures to release the analyte from the tissue matrix before analysis. dndi.orgmvtl.combctfpg.canih.govnuturf.com.au The choice of method would depend on the required sensitivity, the nature of the matrix, and the physicochemical properties of this compound.
Computational Modeling and Simulation Studies of Buzepide
Molecular Docking and Ligand-Target Interaction Prediction for Buzepide
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when a complex is formed. This method aims to predict the strength of the interaction and the binding mode. In the context of this compound, molecular docking approaches have been mentioned in studies investigating the interaction of this compound methiodide, an organic iodide salt of this compound, with biological macromolecules such as DNA and proteins like bovine serum albumin (BSA). researchgate.netconicet.gov.aracs.orgorcid.org These studies often employ docking in conjunction with experimental techniques, including electrochemistry and spectroscopy, to elucidate the mechanism and characteristics of the binding interaction. researchgate.netconicet.gov.aracs.orgorcid.org For instance, docking has been utilized to understand the binding mode of this compound methiodide with DNA, suggesting an intercalative mode of binding based on experimental observations. researchgate.netresearchgate.net Similarly, docking has been applied to study the interaction with proteins like BSA to understand how this compound methiodide might bind to transport proteins. conicet.gov.aracs.orgorcid.org However, these reported applications of molecular docking primarily focus on characterizing the interaction with known biomolecules in specific experimental contexts rather than comprehensive studies aimed at predicting novel therapeutic targets for this compound or optimizing its binding affinity through in silico design. Extensive molecular docking studies specifically focused on screening potential drug targets for this compound or its analogues for therapeutic purposes were not prominently found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a correlation between the structural properties of a set of compounds and their biological activity. These models can be used to predict the activity of new, untested compounds or to guide the design of compounds with improved properties. While QSAR is a well-established method in drug discovery epo.org, and this compound is listed among various compounds in a patent discussing QSAR in a general context epo.org, the performed searches did not reveal specific published studies detailing the development or application of QSAR models focused explicitly on this compound analogues to predict or optimize their pharmacological activity. Although QSAR studies on other classes of compounds were noted epo.orgiscbindia.com, a dedicated body of work applying QSAR methodologies to this compound or its derivatives for drug design purposes was not identified.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. This allows researchers to study the conformational flexibility of molecules, the dynamics of their interactions with targets, and the stability of molecular complexes. MD simulations can provide insights into how a molecule behaves in a dynamic environment, such as within a biological system. In the context of studies involving this compound methiodide, MD simulations were mentioned in one instance related to optimizing the polymerization solution for a sensor, rather than investigating the conformational analysis or binding dynamics of this compound itself with a therapeutic target. encyclopedia.pubmdpi.com General applications of MD simulations in studying biomolecular interactions were also noted plos.org, as were studies on unrelated materials like TiO2 nanoparticles researchgate.net. However, comprehensive molecular dynamics simulation studies specifically aimed at understanding the conformational landscape of this compound, its dynamic behavior in solution, or the detailed dynamics of its binding to potential therapeutic targets were not extensively found in the publicly available literature.
In Silico Screening and Virtual Library Design for this compound-like Compounds
In silico screening and virtual library design are computational methods used to identify potential drug candidates from large databases or to design novel molecules with desired properties. In silico screening involves computationally evaluating a library of compounds against a target to identify those likely to bind, while virtual library design focuses on generating novel chemical structures based on specific criteria. These techniques are significant components of modern drug discovery pipelines. drugtargetreview.comnih.govmdpi.comrsc.org While the principles and applications of in silico screening and virtual library design are well-documented in the broader field of drug discovery drugtargetreview.comnih.govmdpi.comrsc.org, the search results did not provide evidence of specific published studies describing in silico screening campaigns utilizing this compound as a query molecule or focusing on identifying this compound-like compounds. Similarly, there was no indication of reported efforts in designing virtual libraries specifically centered around the this compound scaffold for the discovery of new therapeutic agents.
Future Directions and Emerging Research Avenues for Buzepide
Exploration of Novel Therapeutic Applications Beyond Established Research Areas
While Buzepide has established uses as a cholinergic antagonist, mydriatic agent, and in functional intestinal disorders and depression, future research may explore its potential in other therapeutic areas. nih.govresearchgate.netcambridge.org The identification of this compound as an antidepressant suggests avenues for investigating its utility in a broader spectrum of mood or psychiatric disorders. researchgate.net Given its anticholinergic activity, potential applications in conditions where modulating cholinergic signaling is beneficial, beyond its current indications, could be explored. This might involve in vitro and in vivo screening against a wider range of targets and disease models to identify unforeseen therapeutic effects.
Investigation of Polypharmacology and Multi-Target Ligand Design for this compound
Polypharmacology, the concept of drugs interacting with multiple molecular targets, is a growing area in drug discovery, particularly for complex diseases. dovepress.com this compound's established actions as a cholinergic antagonist and its reported use in combination therapies suggest it may already exhibit polypharmacological characteristics. nih.govresearchgate.netcambridge.org Future research could focus on systematically identifying all proteins and pathways that this compound interacts with, beyond its primary targets. nih.gov This could involve high-throughput screening and computational methods to predict off-target effects and identify potential synergistic interactions. nih.govuu.nl Understanding the full spectrum of this compound's molecular interactions could pave the way for designing modified this compound analogs or combination therapies that selectively target multiple nodes in a disease pathway, potentially leading to improved efficacy or reduced side effects. nih.govd-nb.infofrontiersin.org
Advanced Formulation and Drug Delivery System Research for this compound
Optimizing the formulation and delivery of pharmaceutical compounds is crucial for improving efficacy, reducing dosage frequency, and minimizing variability in patient response. nih.govmdpi.comddfevent.com Future research for this compound could focus on developing advanced drug delivery systems. This might include exploring novel formulations such as sustained-release systems, nanoparticles, or other载体 systems that could improve its pharmacokinetic profile, target specific tissues, or enhance its bioavailability. nih.govmdpi.comresearchgate.netevonik.com For instance, the development of in situ forming implants or the incorporation of this compound into biodegradable polymers could offer prolonged release, potentially reducing the frequency of administration and improving patient compliance. nih.govresearchgate.net Research into novel excipients and manufacturing techniques could also lead to more stable and effective this compound products. mdpi.com
Integration of Omics Technologies in this compound Pharmacological Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can offer deep insights into drug mechanisms of action and effects. humanspecificresearch.orguninet.edubiobide.comnih.gov Integrating these technologies into this compound research could reveal detailed molecular pathways affected by the compound. genesispcl.comdovepress.comnih.gov
Transcriptomics: Studying changes in gene expression patterns in response to this compound treatment could identify novel pathways influenced by the drug. humanspecificresearch.orgdovepress.com
Proteomics: Analyzing the complete set of proteins and their modifications could shed light on the downstream effects of this compound's target interactions and identify new protein targets or biomarkers of response. humanspecificresearch.orgnih.gov
Metabolomics: Examining changes in metabolite profiles could provide functional insights into how this compound affects cellular processes and metabolic pathways. humanspecificresearch.org
Integrating data from these omics layers, potentially using bioinformatics and machine learning, could lead to a more holistic understanding of this compound's pharmacological effects, identify potential biomarkers for patient stratification, and uncover new therapeutic opportunities. genesispcl.comdovepress.comnih.gov
New Methodological Developments and Analytical Advancements in this compound Research
Accurate and sensitive analytical methods are essential for quantifying this compound in various matrices, studying its stability, and understanding its behavior in biological systems. labmanager.comemerypharma.com Recent advancements in electrochemical methods have shown promise for the determination of this compound methiodide. researchgate.netlookchemmall.commdpi.com
Research into new analytical methodologies for this compound could focus on developing more sensitive, selective, and high-throughput techniques. This might involve:
Advanced Chromatography and Mass Spectrometry: Developing optimized liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for improved separation and detection of this compound and its metabolites in complex biological samples. emerypharma.com
Electrochemical Sensor Development: Further research into electrochemical sensors, potentially incorporating nanomaterials or biosensing elements, could lead to rapid, low-cost, and highly sensitive detection methods for this compound in pharmaceutical formulations or biological fluids. lookchemmall.commdpi.comscience.govmdpi.comresearchgate.net Studies have already explored the use of TiO2 nanoparticles in carbon paste electrodes for this compound methiodide determination, showing enhanced oxidation signals. mdpi.comscience.gov
Method Validation and Automation: Implementing Quality-by-Design (QbD) principles and automation in analytical method development can ensure robustness, reliability, and efficiency for this compound analysis throughout the research and development process. emerypharma.comwaters.com
These methodological advancements will be crucial for supporting future research into this compound's pharmacology, pharmacokinetics, and the development of new formulations.
Q & A
Q1. What are the key considerations for formulating research questions about Buzepide’s mechanism of action?
- Answer : Research questions must be specific (e.g., "How does this compound inhibit [specific receptor/enzyme] in vitro?"), feasible (aligned with available instrumentation), and novel (addressing gaps in existing literature). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions . Avoid overly broad terms (e.g., "How does this compound work?") and ensure alignment with testable hypotheses derived from prior studies .
Q. Q2. How should researchers design experiments to assess this compound’s pharmacokinetic properties?
- Answer :
- Controlled Variables : Include dose-response curves, control groups (e.g., placebo or comparator compounds), and standardized physiological conditions (pH, temperature).
- Data Collection : Use high-performance liquid chromatography (HPLC) for plasma concentration measurements, with triplicate runs to account for instrumental variability .
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, purity validation (NMR, mass spectrometry), and raw data in appendices .
Q. Q3. What methodologies are recommended for validating this compound’s purity and structural identity?
- Answer :
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in published data on this compound’s efficacy across different cell lines?
- Answer :
- Critical Analysis : Compare experimental conditions (e.g., cell culture media, passage numbers, assay endpoints) across studies. Use meta-analysis tools to quantify heterogeneity .
- Replication : Reproduce conflicting studies under standardized protocols, documenting deviations (e.g., incubation times, solvent concentrations) .
- Statistical Models : Apply mixed-effects models to account for inter-lab variability .
Q. Q5. What strategies optimize this compound’s target selectivity to minimize off-target effects?
- Answer :
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against homologous targets .
- In Vitro Profiling : Test this compound against panels of related enzymes/receptors (e.g., kinase assays).
- Data Integration : Cross-reference selectivity data with structural analogs in public databases (e.g., ChEMBL) to identify critical pharmacophores .
Q. Q6. How should researchers structure a literature review to identify understudied applications of this compound?
- Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (antiviral OR anticancer NOT review)") in PubMed/Scopus.
- Quality Filters : Prioritize studies with mechanistic data (dose-response, target validation) over observational reports .
- Gap Analysis : Tabulate existing findings by therapeutic area, highlighting missing links (e.g., neuroprotective effects) .
Methodological Guidelines
Q. Q7. What are best practices for presenting this compound-related data in peer-reviewed journals?
- Answer :
- Figures/Tables : Use line graphs for time-dependent efficacy and heatmaps for selectivity profiles. Avoid redundancy between text and visuals .
- Supplementary Materials : Include raw spectra, crystallographic data, and extended dose-response curves. Label files as "SI_1_NMR_this compound.pdf" .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. Q8. How can researchers ethically address limitations in this compound studies (e.g., low sample sizes)?
- Answer :
- Transparency : Disclose constraints (e.g., funding, reagent availability) in the "Discussion" section.
- Power Analysis : Retrospectively calculate statistical power using tools like G*Power and propose follow-up studies .
- Collaboration : Partner with labs specializing in complementary techniques (e.g., in vivo models) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
